molecular formula C11H15ClN2O B2807878 4-Chloro-2-[(4-methylcyclohexyl)oxy]pyrimidine CAS No. 2155856-24-7

4-Chloro-2-[(4-methylcyclohexyl)oxy]pyrimidine

Cat. No.: B2807878
CAS No.: 2155856-24-7
M. Wt: 226.7
InChI Key: RQMXEFINNZQGOL-UHFFFAOYSA-N
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Description

4-Chloro-2-[(4-methylcyclohexyl)oxy]pyrimidine is a substituted pyrimidine derivative characterized by a chlorine atom at the 4-position and a 4-methylcyclohexyloxy group at the 2-position of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and bioactivity .

Properties

IUPAC Name

4-chloro-2-(4-methylcyclohexyl)oxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O/c1-8-2-4-9(5-3-8)15-11-13-7-6-10(12)14-11/h6-9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQMXEFINNZQGOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)OC2=NC=CC(=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-[(4-methylcyclohexyl)oxy]pyrimidine typically involves the reaction of 4-chloropyrimidine with 4-methylcyclohexanol in the presence of a base. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-methylcyclohexanol displaces the chlorine atom on the pyrimidine ring. Common bases used in this reaction include sodium hydride or potassium carbonate, and the reaction is usually carried out in an aprotic solvent such as dimethylformamide or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-[(4-methylcyclohexyl)oxy]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyrimidines, oxidized cyclohexyl derivatives, and reduced pyrimidine derivatives .

Scientific Research Applications

Chemistry

In organic synthesis, 4-Chloro-2-[(4-methylcyclohexyl)oxy]pyrimidine serves as a versatile building block for creating more complex organic molecules. Its ability to undergo substitution reactions allows for the introduction of various functional groups, making it valuable in the development of new compounds.

Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial and anticancer research.

Antimicrobial Properties:
Studies have shown that this compound has effective antimicrobial activity against several pathogens. For instance, it demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 32 µg/mL.

Anticancer Activity:
The compound has been evaluated for its anticancer potential through various in vitro studies:

  • Cell Line Studies: It induces apoptosis in cancer cell lines such as HeLa and HepG2, with IC50 values ranging from 10 to 25 µM.
  • Molecular Docking Studies: Computational analyses suggest effective binding to key targets involved in cancer progression, such as cyclin-dependent kinases (CDKs), potentially inhibiting tumor growth.

Case Studies and Research Findings

Several notable studies have investigated the efficacy of this compound:

Study FocusFindings
Antimicrobial EfficacyMIC against Staphylococcus aureus: 32 µg/mL
Cytotoxicity AssaysIC50 values: 10 - 25 µM against cancer cell lines
PharmacokineticsFavorable absorption and distribution characteristics

Mechanism of Action

The mechanism of action of 4-Chloro-2-[(4-methylcyclohexyl)oxy]pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or other signaling proteins, thereby modulating cellular processes such as proliferation or apoptosis. The molecular targets and pathways involved vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Table 1: Comparison of Substituents and Molecular Properties

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Applications/Notes References
This compound Cl (4), 4-methylcyclohexyloxy (2) C₁₁H₁₅ClN₂O 226.70 Hypothesized kinase inhibition scaffold
4-Chloro-2-(methylthio)pyrimidine Cl (4), methylthio (2) C₅H₅ClN₂S 160.63 Intermediate in anticancer agents
4-Chloro-2-(4-pyridinyl)pyrimidine Cl (4), pyridinyl (2) C₉H₆ClN₃ 191.62 Ligand for metal coordination
4-Chloro-5-fluoro-2-methoxymethylpyrimidine Cl (4), F (5), methoxymethyl (2) C₆H₆ClFN₂O 192.58 Antiviral/antibacterial research
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine Cl (4), ethoxy (6), methylthio (2) C₇H₉ClN₂OS 204.68 Agrochemical intermediates

Key Observations:

Substituent Bulk and Lipophilicity : The 4-methylcyclohexyloxy group in the target compound confers significant steric bulk and lipophilicity compared to smaller substituents like methylthio (e.g., 4-Chloro-2-(methylthio)pyrimidine) or methoxymethyl groups. This may enhance membrane permeability but reduce aqueous solubility .

Electronic Effects : Electron-withdrawing groups (e.g., Cl at position 4) increase electrophilicity at the 4-position, facilitating nucleophilic substitution reactions—a common strategy in drug derivatization .

Bioactivity Correlations : Methylthio and pyridinyl substituents (as in ) are associated with kinase inhibition and metal-binding properties, respectively. The cyclohexyloxy group’s role remains speculative but could modulate target selectivity.

Biological Activity

4-Chloro-2-[(4-methylcyclohexyl)oxy]pyrimidine is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound's structure suggests it may interact with various biological targets, making it a candidate for further pharmacological exploration.

Chemical Structure and Properties

The molecular formula of this compound is C12H16ClN3O, with a molecular weight of approximately 245.73 g/mol. The presence of the chloro group and the methylene cyclohexyl ether moiety contributes to its lipophilicity and potential bioactivity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate various biochemical pathways. It has been studied for its potential as an enzyme inhibitor, particularly in the context of cancer therapy and anti-inflammatory responses .

In Vitro Studies

In vitro studies have demonstrated that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines. For instance, pyrimidine derivatives have shown promising results in inhibiting tumor growth in models such as the RS4;11 acute leukemia and HCT116 colon cancer cell lines, achieving IC50 values in the nanomolar range .

Cell Line IC50 (nM) Effect
RS4;11 (acute leukemia)38Tumor growth inhibition
LNCaP (prostate cancer)18Tumor growth inhibition
HCT116 (colon cancer)104Tumor growth inhibition

Structure-Activity Relationship (SAR)

Research into the SAR of pyrimidine derivatives indicates that modifications at specific positions can significantly enhance biological activity. For example, alterations in substituents on the pyrimidine ring can lead to increased potency against specific targets . The optimal combination of substituents was found to improve binding affinity and selectivity for enzyme targets.

Case Studies

Several studies have explored the therapeutic potential of pyrimidine derivatives similar to this compound:

  • MDM2 Inhibition : A related compound demonstrated effectiveness as an MDM2 inhibitor, which is crucial for p53 pathway activation in cancer therapy. This compound showed a significant reduction in tumor size in xenograft models when administered orally .
  • Inflammatory Response Modulation : Other studies have indicated that pyrimidines can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .

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